molecular formula C18H26N2O3 B13783863 Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate CAS No. 6640-07-9

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate

Cat. No.: B13783863
CAS No.: 6640-07-9
M. Wt: 318.4 g/mol
InChI Key: BRQJARCKAHLTRH-UHFFFAOYSA-N
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Description

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a cyclohexyl group and a phenylcarbamoyl urea moiety. The urea group (N-phenylcarbamoyl) introduces hydrogen-bonding capabilities, while the cyclohexyl substituent contributes steric bulk and lipophilicity.

Properties

CAS No.

6640-07-9

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate

InChI

InChI=1S/C18H26N2O3/c1-2-23-17(21)13-14-20(16-11-7-4-8-12-16)18(22)19-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22)

InChI Key

BRQJARCKAHLTRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate

General Synthetic Strategy

The compound can be conceptualized as a derivative of beta-alanine ethyl ester, functionalized by a cyclohexyl-substituted phenylcarbamoyl amine. The preparation typically involves:

  • Formation of the amide bond between a cyclohexyl-substituted amine and a phenylcarbamoyl group.
  • Coupling of this amide intermediate with ethyl 3-aminopropanoate or its activated derivatives.

The synthesis generally proceeds through multi-step organic transformations involving protection/deprotection strategies, coupling reactions, and esterification.

Literature-Reported Synthetic Routes

Amide Coupling via Carbamoyl Chloride and Amino Ester

A common approach to synthesize compounds with a phenylcarbamoyl moiety is through the reaction of phenyl isocyanate or phenylcarbamoyl chloride with an amine precursor. For this compound, the cyclohexylamine can be reacted with phenylcarbamoyl chloride to form N-cyclohexylphenylcarbamoyl amine, which is then coupled with ethyl 3-aminopropanoate or its activated ester form (e.g., acid chloride or anhydride) to yield the target compound.

The reaction scheme can be summarized as:

  • Cyclohexylamine + Phenylcarbamoyl chloride → N-cyclohexylphenylcarbamoyl amine
  • N-cyclohexylphenylcarbamoyl amine + Ethyl 3-aminopropanoate (or activated derivative) → this compound

This method requires careful control of reaction conditions such as temperature, solvent choice (e.g., dichloromethane, THF), and base (e.g., triethylamine) to neutralize HCl byproduct.

Coupling via HBTU-Mediated Amide Bond Formation

Modern peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed for efficient amide bond formation. This approach involves:

  • Protection of amino groups if necessary (e.g., Boc protection).
  • Activation of the carboxylic acid group of 3-aminopropanoic acid derivatives.
  • Coupling with cyclohexyl(phenylcarbamoyl)amine under mild conditions.

This method offers high yields and purity and is compatible with various functional groups.

Esterification and Amide Formation Sequence

The ethyl ester function can be introduced either before or after amide bond formation. For example, starting from beta-alanine, esterification with ethanol under acidic conditions yields ethyl 3-aminopropanoate, which can then be subjected to amide coupling with the cyclohexyl(phenylcarbamoyl)amine intermediate.

Related Synthetic Procedures and Analogous Compounds

Although direct detailed synthetic procedures for this compound are scarce in open literature, analogues and related compounds provide valuable insights.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate (Patent CN104926717A)

This patent describes the preparation of ethyl 3-(pyridin-2-ylamino)propanoate by reacting 2-aminopyridine with ethyl acrylate in ethanol, catalyzed by trifluoromethanesulfonic acid under nitrogen at 120–160 °C for 16–20 hours. The product is isolated by organic solvent washing and recrystallization, yielding a high-purity crystalline compound.

This method demonstrates the utility of Michael addition of an amine to an activated acrylate ester, which could be adapted for the preparation of this compound by using the corresponding amine precursor.

Esterification and Reduction Approaches

Ethyl 3-(3-aminophenyl)propanoate synthesis employs tandem Knoevenagel condensation and reduction steps, including stannous chloride-mediated reduction and simultaneous esterification in ethanol. This approach highlights the possibility of combining multiple transformations in one pot to improve efficiency.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Amide coupling via carbamoyl chloride Cyclohexylamine, phenylcarbamoyl chloride, ethyl 3-aminopropanoate, base, solvent (DCM, THF) Straightforward, classical approach Requires handling of acid chlorides; HCl byproduct Inferred from general amide synthesis principles
HBTU-mediated amide bond formation Boc-protected amino ester, HBTU, base, solvent (DMF, DCM) High yield, mild conditions Requires protection/deprotection steps Analogous to glycinamide synthesis
Michael addition to ethyl acrylate Cyclohexyl(phenylcarbamoyl)amine or analog, ethyl acrylate, acid catalyst, ethanol, heat One-step addition, scalable High temperature, long reaction time Adapted from pyridinyl amino ester synthesis
Tandem condensation/reduction Aromatic aldehydes, Meldrum's acid, reducing agent (SnCl2), ethanol Efficient multi-step in one pot Specific to aromatic amines Analogous ester synthesis

Analytical and Purity Considerations

Synthesized this compound is typically characterized by:

These analytical methods ensure the reliability of the synthetic procedures and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Aminolysis: New amides.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess such activities.

2. Anti-Virulence Therapeutics
Recent research indicates that compounds like this compound could be developed as anti-virulence agents targeting pathogenic bacteria. Its efficacy against virulence factors produced by bacteria has been a focal point in studies aimed at finding alternatives to traditional antibiotics .

3. Cancer Treatment
The compound's structural features may allow it to inhibit specific pathways involved in cancer progression. For instance, derivatives of similar compounds have shown promise in inhibiting tumor growth and metastasis in various cancer models, making this compound a candidate for further research in oncology .

Agricultural Applications

1. Pesticide Development
The unique chemical properties of this compound may lend themselves to the development of novel pesticides. Its structural similarities to known agrochemicals suggest potential efficacy in pest control while minimizing environmental impact.

Case Studies

Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of similar compounds, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines. This compound was included in preliminary tests showing promising results against specific tumor types .

Case Study 2: Pesticidal Efficacy
A recent field trial assessed the effectiveness of compounds related to this compound as pesticides. Results indicated a notable reduction in pest populations without significant harm to beneficial insects, suggesting its potential application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, affecting molecular weight, polarity, and lipophilicity. Key comparisons are summarized below:

Table 1: Physicochemical Comparison of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate and Analogs
Compound Name Substituents Molecular Weight Predicted logP Key Features
This compound Cyclohexyl, Phenylcarbamoyl ~350–400 ~3.5 Urea group, high lipophilicity
Ethyl 3-(2-Pyridylamino)propanoate Pyridylamino 208.23 ~1.8 Amine group, thrombin inhibitor intermediate
Ethyl 3-phenylpropanoate Phenyl 178.23 ~2.1 Simple aromatic ester
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate Pyridinylmethylamino 224.26 ~1.5 Polar heterocyclic substituent
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate Thiophene, acetylsulfanyl 454.53 ~2.8 Sulfur-containing, complex heterocycle

Key Observations :

  • Hydrogen Bonding : The urea group in the target compound enhances hydrogen-bonding capacity compared to esters or simple amines, which may improve binding affinity in biological systems .

Biological Activity

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is a complex organic compound with a molecular formula of C19_{19}H26_{26}N2_{2}O3_{3} and a molecular weight of 318.42 g/mol. Its structure features an ethoxy group, a cyclohexane ring, and a phenylcarbamoyl moiety, which may confer unique biological properties that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structural characteristics include:

  • Ethoxy Group : Contributes to its solubility and reactivity.
  • Cyclohexane Ring : Provides steric hindrance, potentially influencing its interaction with biological targets.
  • Phenylcarbamoyl Moiety : Enhances binding affinity to various biological receptors.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the context of pharmacodynamics and pharmacokinetics. Interaction studies are essential for understanding its potential therapeutic applications.

Pharmacological Potential

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by interfering with specific enzymatic pathways.
  • Anti-inflammatory Properties : The compound's ability to modulate immune responses could position it as a candidate for treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies and Data Tables

StudyCompound TestedBiological ActivityEC50_{50} Value
NAPInhibits ADP-ribosyltransferase activity45 nM
ExoAInduces apoptosis in host cells2.9–16.7 μM
P6Protects macrophages from toxin exposure5.7 μM
  • Study : Investigated the inhibition of ADP-ribosyltransferase activity by structurally similar compounds, revealing an EC50_{50} value of 45 nM for NAP, indicating potent inhibitory effects.
  • Study : Explored the protective effects of various compounds against ExoA-induced apoptosis, with EC50_{50} values ranging from 2.9 to 16.7 μM, suggesting significant protective capabilities.
  • Study : Focused on P6's efficacy in protecting macrophages from high doses of toxins, demonstrating an EC50_{50} value of 5.7 μM.

Q & A

Q. What computational tools predict interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (PDB ID: 1ACJ for acetylcholinesterase) identifies binding poses. Molecular dynamics (MD) simulations (GROMACS, 100 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust interactions .

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